(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid
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Overview
Description
(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring, which is known for its strained structure and unique reactivity. The presence of the ethenyl group and the amine functionality further enhances its chemical versatility. The trifluoroacetic acid component is often used as a counterion in various chemical reactions due to its strong acidity and ability to stabilize reactive intermediates.
Mechanism of Action
Target of Action
Compounds with similar structures, such as fosfomycin , have been found to have a broad spectrum of activity against both gram-positive and gram-negative bacteria .
Mode of Action
It’s worth noting that similar compounds like fosfomycin have been characterized as indirect sympathomimetics, which act by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
Related compounds such as 1-aminocyclopropanecarboxylic acids (acc) have been associated with high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
Pharmacokinetics
The synthesis of similar compounds, such as (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid, has been described in the literature .
Result of Action
Related compounds such as 1-aminocyclopropanecarboxylic acids (acc) have been associated with important functions in plant metabolism .
Action Environment
The synthesis of similar compounds has been described under operationally convenient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Ethenylcyclopropan-1-amine typically involves asymmetric cyclopropanation reactions. One common method includes the use of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions. This reaction is significantly improved by wet milling, which accelerates the phase transfer reaction . Another method involves sequential SN2–SN2’ dialkylation of ®-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex . These methods are operationally convenient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound often relies on robust and chromatography-free sequences to ensure high yield and purity. The use of phase transfer catalysis and controlled crystallization processes are key to achieving the desired enantiomeric excess and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Ethenylcyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, ethyl derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-2-Ethenylcyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: The compound is investigated for its potential use in drug development, particularly as inhibitors for specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: This compound shares a similar cyclopropane structure but differs in the functional groups attached to the ring.
(1R,2S)-2-ethynylcyclopropane-1-carboxylic acid: Another similar compound with an ethynyl group instead of an ethenyl group.
Uniqueness
The uniqueness of (1R,2S)-2-Ethenylcyclopropan-1-amine lies in its combination of the ethenyl group and the amine functionality, which provides a versatile platform for various chemical transformations and biological interactions. Its ability to form stable intermediates with trifluoroacetic acid further enhances its utility in synthetic and industrial applications.
Properties
IUPAC Name |
(1R,2S)-2-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-4-3-5(4)6;3-2(4,5)1(6)7/h2,4-5H,1,3,6H2;(H,6,7)/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGKBGWFIOVCIW-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@H]1N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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